

Niraparib clinical trial outcomes progression-free survival

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Compound Focus: Niraparib Tosylate

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Clinical Trial Outcomes for PFS

Trial Name	Phase	Patient Population	Intervention	Median PFS (Months)	Hazard Ratio (HR) for PFS
PRIMA [1] [2]	3	Newly diagnosed advanced ovarian cancer, HRd population	Niraparib vs. Placebo	21.9 vs. 10.4 [2]	0.43 [2]
PRIMA [1]	3	Newly diagnosed advanced ovarian cancer, Overall population	Niraparib vs. Placebo	Not specified	0.66 (95% CI, 0.56-0.79) [1]
NOVA [3] [4]	3	Platinum-sensitive recurrent ovarian cancer, gBRCA-mutated cohort	Niraparib vs. Placebo	21.0 vs. 5.5 [3]	0.26 (95% CI, 0.17-0.41) [3]
NOVA [3] [4]	3	Platinum-sensitive recurrent ovarian cancer, Non-gBRCA mutated, HRD-positive cohort	Niraparib vs. Placebo	12.9 vs. 3.8 [3]	Not specified

Trial Name	Phase	Patient Population	Intervention	Median PFS (Months)	Hazard Ratio (HR) for PFS
NORA [4]	3	Platinum-sensitive recurrent ovarian cancer (China population), Overall population	Niraparib vs. Placebo	18.3 vs. 5.4 [4]	0.32 (95% CI, 0.23-0.45) [4]
OVARIO [5]	2	Advanced ovarian cancer, First-line maintenance with Bevacizumab , Overall population	Niraparib + Bevacizumab (Single-arm)	13.8 (at primary analysis) [5]	Not applicable (single-arm)

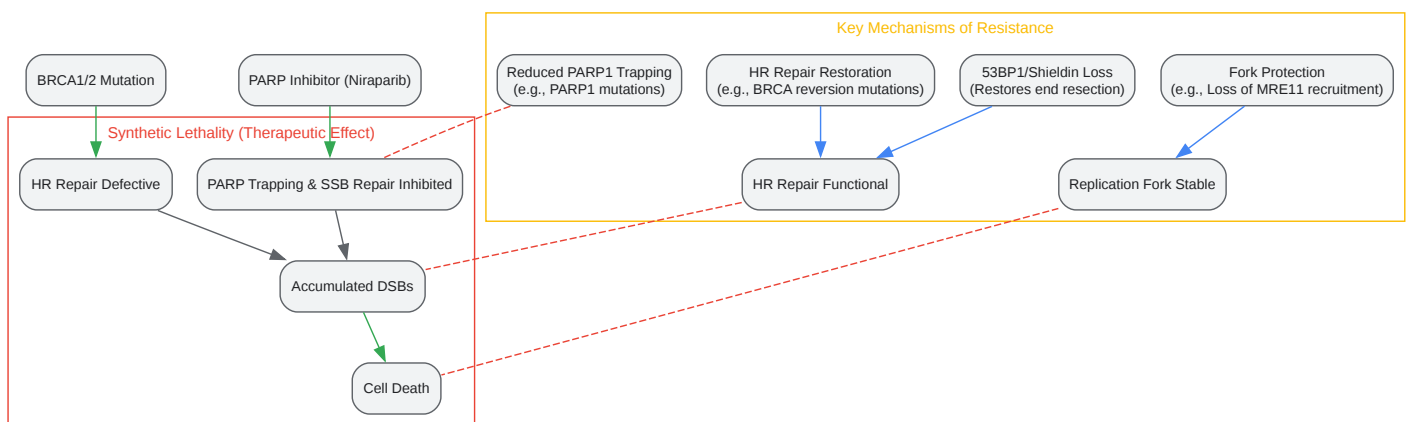
Key Experimental Methodologies

The robust PFS data are derived from well-designed, randomized, double-blind, placebo-controlled trials. Here are the core methodologies they shared:

- **Study Design:** The pivotal PRIMA, NOVA, and NORA trials were all **phase 3, randomized, double-blind, placebo-controlled studies** [3] [1] [4]. This is the gold standard for evaluating therapeutic efficacy.
- **Primary Endpoint:** All trials defined **PFS as the primary endpoint** [1] [4] [2]. PFS was typically assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST).
- **Patient Population:** Key eligibility criteria across trials included:
 - **PRIMA:** Newly diagnosed stage III-IV ovarian cancer with a partial or complete response to first-line platinum-based chemotherapy [1] [2].
 - **NOVA & NORA:** Patients with platinum-sensitive, recurrent ovarian cancer who had responded to their most recent platinum-based chemotherapy [3] [4].
- **Stratification:** Patients were stratified at randomization based on critical prognostic factors, such as:
 - Response to the most recent platinum therapy (complete vs. partial response).
 - Time since the last platinum therapy (platinum-free interval).
 - **Homologous recombination deficiency (HRD) and gBRCA mutation status** [3] [4].
- **Dosing:** In the PRIMA and NORA trials, an **individualized starting dose** of niraparib (200 mg or 300 mg daily) based on baseline body weight and platelet count was used to improve safety and tolerability [1] [4].

Niraparib's Mechanism and Resistance Pathways

The following diagram illustrates the core mechanism of action of PARP inhibitors like niraparib and key pathways through which tumor cells develop resistance.



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Interpretation of Key Findings

- **Consistent PFS Benefit:** The data demonstrate a consistent and statistically significant improvement in PFS with niraparib maintenance therapy across different treatment settings and patient populations, including both BRCA-mutated and wild-type tumors with HRD [3] [1] [4].
- **Impact of Individualized Dosing:** The NORA trial, which predominantly used an individualized starting dose, reported a improved tolerability profile, which may contribute to longer treatment duration and enhanced efficacy [4].
- **Overall Survival (OS) Data:** While PFS is a primary endpoint, final OS analyses from some trials like PRIMA showed no statistically significant difference between niraparib and placebo in the overall

population. However, long-term follow-up indicates a higher rate of patients alive and progression-free at 5 years with niraparib in the HRd population [1].

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